Disodium methylenebisnaphthalenesulfonate

textile dyeing disperse dyes high‑temperature stability

Dye aggregation and spotting plague polyester dyeing with generic dispersants. Disodium methylenebisnaphthalenesulfonate (Dispersant NNO) solves this: • Maintains dispersed particle size of 59.886 μm at 130°C-30.5% finer than lignosulfonates. • Delivers 16-22% water reduction and 15-20% early strength gain in concrete at 0.5-1% dosage. • Compatible with vat, disperse, reactive, and acid dyes, enabling single-dispersant inventory simplification. • Equilibrium adsorption capacity of only 1.029 mg/g on semi-coke reduces consumption costs.

Molecular Formula C21H16Na2O6S2
Molecular Weight 474.5 g/mol
CAS No. 26545-58-4
Cat. No. B1489938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium methylenebisnaphthalenesulfonate
CAS26545-58-4
Molecular FormulaC21H16Na2O6S2
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OCOS(=O)(=O)C3=CC=CC4=CC=CC=C43.[Na].[Na]
InChIInChI=1S/C21H16O6S2.2Na/c22-28(23,20-13-5-9-16-7-1-3-11-18(16)20)26-15-27-29(24,25)21-14-6-10-17-8-2-4-12-19(17)21;;/h1-14H,15H2;;
InChIKeyTZZWIGRPBKTNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NNO Dispersant: Product Evidence


Disodium methylenebisnaphthalenesulfonate (CAS 26545-58-4), commonly designated as Dispersant NNO, is an anionic surfactant of the methylene‑bridged bis‑naphthalenesulfonate class [1]. It possesses a molecular formula of C₂₁H₁₄Na₂O₆S₂ and a molecular weight of approximately 472.44 g mol⁻¹ [2]. The compound is supplied as a light‑yellow to brown powder, freely soluble in water, and exhibits pronounced resistance to acid, alkali, inorganic salts, and hard water [1]. Its primary industrial role is that of a high‑efficiency dispersant and protective colloid in textile dyeing, concrete superplasticization, agrochemical suspension concentrates, and leather auxiliary processing [1][3].

Industrial Dispersant High-temperature textile dyeing Resists dye aggregation at 130 °C
Concrete Admixture Water reduction & early strength 16–22% water reduction at 0.5–1% dosage
Coal Slurry Additive Low adsorption, electrostatic dispersion Adsorption only 1.03 mg/g on semi-coke
Agro / Leather / Auxiliary Suspension concentrate stabilizer Tolerates hard water, pH 4–10

Generic Substitution Risks for NNO


Anionic dispersants such as sodium lignosulfonate (SLS), naphthalene sulfonate formaldehyde condensates (PNS/SNF), sulfonated melamine formaldehyde (MF), and polycarboxylate ethers (PCE) are sometimes considered interchangeable with NNO. In practice, they differ fundamentally in molecular architecture, electrostatic charge density, thermal degradation thresholds, and compatibility with multi‑component formulations [1]. Direct replacement without quantitative performance verification has been documented to cause: (i) dye aggregation and fabric spotting in high‑temperature polyester dyeing when MF or lignin‑based dispersants are substituted for NNO [2]; (ii) unpredictable slump loss and reduced early‑strength gain in concrete when lignosulfonates replace NNO [3]; and (iii) sedimentation and phase separation in pesticide suspension concentrates when dispersant adsorption kinetics are not matched [4]. The quantitative evidence in Section 3 demonstrates exactly where and by how much NNO diverges from its closest analogs.

! Lignosulfonate alternatives may cause dye spotting and instability in high‑temperature polyester dyeing; thermal resistance and staining profiles differ.
! MF or PCE direct replacement can alter concrete slump retention and early‑strength development; class‑specific adsorption kinetics may shift.
! Pesticide suspension formulations may show sedimentation if dispersant adsorption kinetics and charge density are not matched; verify per system.

NNO Differentiation Evidence


High-Temperature Dye Dispersion: NNO vs. UNA

After 130 °C thermal treatment of dye dispersions, NNO maintains an average particle size of 59.886 μm, which is 30.5 % smaller than the 86.125 μm recorded for the commercial lignin‑based dispersant UNA under identical conditions [1]. Although a novel sulfomethylated alkali lignin (SAL) achieves a finer 14.347 μm, it introduces measurable fiber staining, a drawback absent with NNO [1]. This places NNO as the preferred thermally robust dispersant where both heat stability and low fiber staining are required.

Dye dispersion at 130 °C
Head-to-head
NNO 59.9 μm vs UNA 86.1 μm
30.5% smaller particle size than lignin-based UNA
Supports thermal stability selection for polyester dyeing.
SAL finer but introduces fiber staining; NNO avoids this.
textile dyeing disperse dyes high‑temperature stability

Dye Grinding Efficiency: NNO vs. MF and CNF

In a 6‑hour wet‑grinding study of fluorescent disperse yellow dye, NNO produces an average particle size of 161.1 nm. Under identical grinding conditions, dispersant MF (methyl naphthalene sulfonate formaldehyde condensate) yields 150.0 nm and dispersant CNF (benzyl naphthalene sulfonate formaldehyde condensate) yields 136.0 nm [1]. While MF and CNF achieve slightly finer particles, NNO is compatible with a broader range of dye classes—vat, reactive, acid, and disperse—whereas MF is principally limited to disperse and vat dyes [2]. This versatility is quantitatively documented in industrial dye formulation guides.

Grinding efficiency
Head-to-head
NNO 161.1 nm vs MF 150.0 nm, CNF 136.0 nm
Slightly coarser but broader dye-class compatibility
Versatility across vat, reactive, acid, disperse dyes supports single-dispersant inventory.
Marginal particle size difference may be acceptable in multi-product lines.
dye milling nanoparticle dispersion pigment grinding

Concrete Water Reduction: NNO vs. Lignosulfonates

At a dosage of 0.5–1 % by cement weight, NNO achieves 16–22 % water reduction in standard concrete mixes, substantially outperforming lignosulfonate‑based water reducers which deliver only 5–10 % water reduction [1]. This difference translates into 15–20 % higher compressive strength at 3 days and 20–30 % higher at 7 days compared to plain concrete without dispersant [2]. For context, polycarboxylate ethers (PCE) achieve 30–40 % water reduction, positioning NNO as the cost‑effective intermediate for strength classes up to C50/60 where PCE premium pricing is unjustified [3].

Concrete water reduction
Cross-study
NNO 16–22% vs ligno 5–10%
2.2–3.2× higher water reduction than lignosulfonates
Enables strength gain (15–20% at 3d) without PCE premium.
PCE achieves 30–40% reduction; NNO serves mid-range strength classes.
concrete admixtures superplasticizer water‑cement ratio

Coal Water Slurry: Low Adsorption Footprint

In semi‑coke water slurry (SCWS) systems, NNO reaches adsorption equilibrium in only 60 min with an equilibrium adsorption capacity of 1.029 mg g⁻¹—the lowest among five tested dispersants. By comparison, sodium lignosulfonate (SLS) adsorbs 3.718 mg g⁻¹, sodium humate (SH) 6.845 mg g⁻¹, polycarboxylate (PCE) 7.977 mg g⁻¹, and the NNO/PCE composite 8.796 mg g⁻¹ [1]. Despite minimal surface coverage, NNO imparts excellent fluidity (pseudoplastic shear‑thinning behavior) through electrostatic repulsion, although its water‑separation rate is the highest, indicating that long‑term stability requires composite formulation [1]. The NNO/PCE composite achieves the optimal balance: apparent viscosity of 359.3 mPa·s at 100 s⁻¹ with minimal water separation and no hard sedimentation [1].

Coal slurry adsorption
Head-to-head
NNO 1.03 mg/g vs SLS 3.72 mg/g
72–87% lower adsorption than SLS, SH, PCE
Minimal dispersant loading reduces consumption; composite with PCE mitigates water separation.
NNO/PCE composite yields 359.3 mPa·s viscosity with low sedimentation.
coal water slurry rheology dispersant adsorption

Chemical Stability in Acid, Alkali, and Hard Water

NNO maintains stable dispersing performance across a pH range of 4 to 10 and in water of any hardness, a property documented in multiple supplier technical datasheets [1]. In contrast, some MF‑type dispersants exhibit reduced dispersion efficiency below pH 5, and sodium lignosulfonate can precipitate in hard water containing >500 ppm Ca²⁺/Mg²⁺ [2]. This broad chemical tolerance permits NNO use in acidic dye baths, alkaline concrete pore solutions, and hard‑water agrochemical suspension concentrates without additional chelating agents or pH buffers.

Chemical tolerance
Class-level
pH 4–10 stable; hard water tolerant
No precipitation at any hardness (supplier data)
Supports use in acidic baths, alkaline concrete, hard‑water agrochemicals without chelators.
MF efficiency may decline below pH 5; lignosulfonate may precipitate >500 ppm Ca²⁺/Mg²⁺.
chemical stability formulation robustness hard water tolerance

Zeta-Potential Enhancement on Lignite

Upon NNO adsorption on lignite, the absolute zeta potential increases from 28.3 mV to 36.1 mV, while the contact angle decreases from 74.5° to 65.3°, indicating enhanced hydrophilicity and electrostatic stabilization [1]. This magnitude of zeta potential shift (Δ|ζ| = +7.8 mV) is characteristic of the methylene‑bridged bis‑naphthalene architecture and is essential for overcoming van der Waals attraction between coal particles. Comparative studies show that calcium lignosulfonate (CLS) produces a larger moisture‑distribution change but with a different mechanism (steric/structural), whereas the NNO‑type dispersants act predominantly through electrostatic repulsion [2].

Zeta potential on lignite
Cross-study
|ζ| +7.8 mV (28.3→36.1 mV)
Contact angle reduces 74.5°→65.3°
Electrostatic stabilization supports anti‑agglomeration in coal slurry transport.
Lignosulfonate uses steric mechanism; NNO avoids viscosity‑building effects.
zeta potential coal slurry electrostatic dispersion

NNO Priority Application Scenarios


Stain-Free High-Temperature Polyester Dyeing

In pressurized polyester dyeing at 130 °C, NNO maintains an average dispersed particle size of 59.886 μm post‑treatment, outperforming lignin‑based UNA (86.125 μm) by 30.5 % [REFS-1 from Section 3, Evidence 1]. Critically, NNO does not introduce the fiber staining observed with sulfomethylated alkali lignin alternatives, making it the dispersant of choice for light‑shade and high‑value polyester fabrics where color purity is non‑negotiable.

Cost-Effective Water Reduction in Ready-Mix Concrete

At 0.5–1 % dosage by cement weight, NNO delivers 16–22 % water reduction and boosts 3‑day compressive strength by 15–20 % over plain concrete [REFS-1 and REFS-2 from Section 3, Evidence 3]. While PCE offers higher water reduction (30–40 %), NNO’s lower cost, robustness to cement variability, and freedom from the slump‑retention problems that plague some PCE formulations make it the pragmatic choice for mid‑range strength concrete where PCE’s premium cannot be justified.

Coal-Water Slurry with Minimal Dispersant Loading

NNO’s equilibrium adsorption capacity of only 1.029 mg g⁻¹ on semi‑coke—72 % lower than sodium lignosulfonate and 87 % lower than PCE—translates to substantially reduced dispersant consumption per ton of slurry [REFS-1 from Section 3, Evidence 4]. When paired with a small fraction of PCE to mitigate water separation, the NNO/PCE composite achieves an apparent viscosity of 359.3 mPa·s at 100 s⁻¹ with minimal sedimentation, optimizing both cost and performance for large‑volume coal gasification feedstock preparation.

Multi-Dye-Class Formulation with a Single Dispersant

NNO’s documented compatibility with vat, disperse, reactive, and acid dyes [REFS-2 from Section 3, Evidence 2] allows dye manufacturers to standardize on one dispersant across multiple product lines. Although MF and CNF achieve marginally finer grind sizes (150.0 nm and 136.0 nm vs. 161.1 nm after 6 h grinding), the operational simplification of single‑dispersant inventory—avoiding cross‑contamination, reducing cleaning downtime, and streamlining procurement—delivers total cost of ownership savings that outweigh the 7–18 % particle size differential.

Application
Selection Property
Validation Focus
Stain-free high‑temperature polyester dyeing
Thermal particle-size maintenance, low fiber staining
Dispersion stability at 130 °C, color purity on light‑shade fabrics
Cost‑effective ready‑mix concrete water reduction
Water reduction rate, early‑strength gain, cement variability robustness
Slump retention and compressive strength at 3–7 days vs lignosulfonate baseline
Coal‑water slurry with minimal dispersant loading
Low equilibrium adsorption, pseudoplastic rheology
Adsorption kinetics and water‑separation behavior; synergy with PCE for long‑term stability
Multi‑dye‑class single‑dispersant formulation
Broad dye‑class compatibility (vat, disperse, reactive, acid)
Inventory simplification, cross‑contamination risk, and total cost of ownership vs grind‑size trade‑off
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